
2-tert-Butyl-1,3-benzoxaphosphole
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Overview
Description
2-tert-Butyl-1,3-benzoxaphosphole is an organophosphorus compound that features a benzoxaphosphole ring system with a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,3-benzoxaphosphole typically involves the reaction of a suitable phosphine precursor with an ortho-substituted phenol. One common method includes the use of tert-butylphosphine and 2-hydroxybenzaldehyde under controlled conditions to form the desired benzoxaphosphole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-tert-Butyl-1,3-benzoxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-tert-Butyl-1,3-benzoxazole: Similar structure but lacks the phosphorus atom.
2-tert-Butyl-1,3-benzothiazole: Contains sulfur instead of phosphorus.
2-tert-Butyl-1,3-benzoxaphosphinine: Similar phosphorus-containing compound with different ring structure.
Uniqueness: 2-tert-Butyl-1,3-benzoxaphosphole is unique due to the presence of the phosphorus atom within the benzoxaphosphole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-Butyl-1,3-benzoxaphosphole, and how do reaction conditions influence yield?
Methodological Answer :
- Catalyst selection : Use Barton’s base (2-tert-Butyl-1,1,3,3-tetramethylguanidine) as a mild, non-nucleophilic base to promote coupling reactions in THF/Et₃N at 55°C, achieving ~85% yield .
- Alternative routes : Palladium-mediated cross-coupling (e.g., PdCl₂(PPh₃)₂ and CuI) under reflux in THF/Et₃N for 48 hours yields 78% but requires inert conditions .
- Critical parameters : Monitor temperature, solvent purity, and catalyst loading. Use inert gas (argon) to prevent oxidation.
Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer :
- Hydrolysis setup : Prepare aqueous solutions at pH 2–12 (use HCl/NaOH) and incubate the compound at 25°C.
- Analytical tools : Track degradation via LC-MS with deuterated internal standards (e.g., BP-3-d₅) to quantify tert-butyl alcohol and phosphoric acid byproducts .
- Key observation : Hydrolysis rates increase under acidic conditions (pH < 4), with complete degradation within 24 hours .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Waste management : Collect hydrolyzed byproducts (e.g., phosphoric acid) in designated containers for professional disposal .
- Deactivation of glassware : Silanize glass surfaces with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR, MS) for this compound derivatives be resolved?
Methodological Answer :
- Data reconciliation : Cross-reference ³¹P NMR chemical shifts (δ 15–25 ppm for benzoxaphospholes) with high-resolution MS (e.g., Q-TOF) to confirm molecular ions .
- Isotopic labeling : Use deuterated standards (e.g., triclosan-d₃) to distinguish fragmentation patterns from background noise .
Q. What mechanistic insights explain the compound’s role as a flame retardant in polymer matrices?
Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td > 300°C) and char residue formation under nitrogen to assess flame-retardant efficiency .
- Gas-phase analysis : Use pyrolysis-GC/MS to identify phosphorus-containing radicals (e.g., PO·) that quench combustion chain reactions .
Q. How do steric effects from the tert-butyl group influence regioselectivity in catalytic reactions?
Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map steric hindrance around the phosphorus center.
- Experimental validation : Compare reaction outcomes with analogous non-bulky derivatives (e.g., methyl-substituted benzoxaphospholes) to isolate steric contributions .
Q. Data Contradiction and Analysis
Q. Why do conflicting reports exist regarding the environmental persistence of this compound?
Methodological Answer :
- Sample preparation variability : Differences in SPE sorbents (e.g., Oasis HLB vs. MAX cartridges) affect recovery rates in wastewater analysis, leading to inconsistent detection limits .
- Degradation pathways : Hydrolysis half-lives vary with dissolved organic matter (DOM) content in aquatic systems, complicating extrapolation across studies .
Q. Methodological Tables
Table 1: Synthetic Routes for this compound
Method | Catalyst/Base | Conditions | Yield | Reference |
---|---|---|---|---|
Coupling Reaction | Barton’s base | THF/Et₃N, 55°C, Ar | 85% | |
Palladium Cross-Coupling | PdCl₂(PPh₃)₂, CuI | THF/Et₃N, reflux, 48h | 78% |
Table 2: Hydrolytic Degradation Byproducts
Condition (pH) | Primary Byproduct | Secondary Byproduct | Detection Method |
---|---|---|---|
2 | tert-Butyl alcohol | Phosphoric acid | LC-MS |
12 | Phosphoric acid | None | ³¹P NMR |
Q. Key Recommendations
Properties
CAS No. |
77013-92-4 |
---|---|
Molecular Formula |
C11H13OP |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-tert-butyl-1,3-benzoxaphosphole |
InChI |
InChI=1S/C11H13OP/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
InChI Key |
KANHKUPZQLUSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PC2=CC=CC=C2O1 |
Origin of Product |
United States |
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